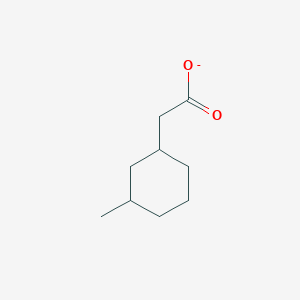
(3-Methylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylcyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.2221 g/mol . It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylcyclohexyl)acetate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: Reduction of this compound can lead to the formation of 3-methylcyclohexanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: 3-Methylcyclohexanol and acetic acid.
Transesterification: Different esters and alcohols.
Reduction: 3-Methylcyclohexanol.
Aplicaciones Científicas De Investigación
(3-Methylcyclohexyl)acetate has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing 3-methylcyclohexanol and acetic acid, which may interact with biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl acetate: Similar structure but lacks the methyl group on the cyclohexane ring.
2-Methylcyclohexyl acetate: Similar structure but with the methyl group on the second carbon of the cyclohexane ring.
4-Methylcyclohexyl acetate: Similar structure but with the methyl group on the fourth carbon of the cyclohexane ring.
Uniqueness
(3-Methylcyclohexyl)acetate is unique due to the position of the methyl group on the third carbon of the cyclohexane ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in odor, solubility, and reactivity compared to its similar compounds .
Propiedades
Número CAS |
22597-21-3 |
|---|---|
Fórmula molecular |
C9H15O2- |
Peso molecular |
155.21 g/mol |
Nombre IUPAC |
2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(5-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/p-1 |
Clave InChI |
AEWINPKFTZLDHZ-UHFFFAOYSA-M |
SMILES canónico |
CC1CCCC(C1)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


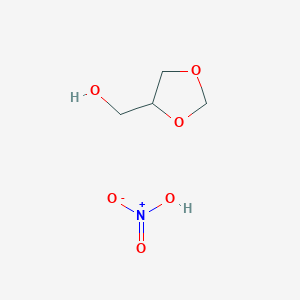

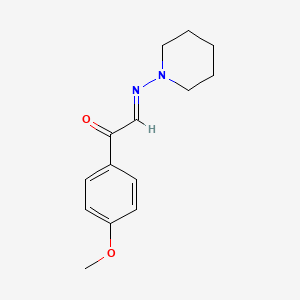

![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

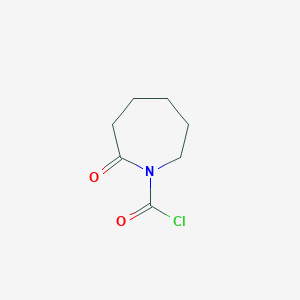
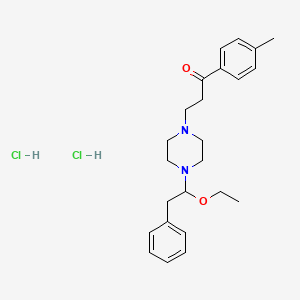
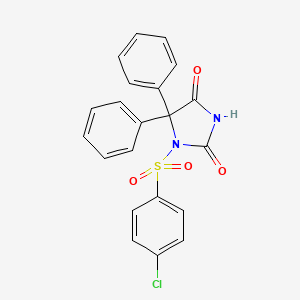


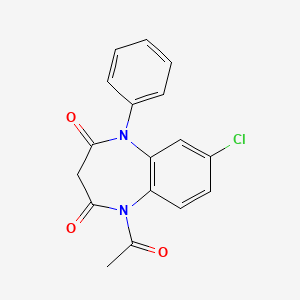
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

